2-[Boc(2-cyanoethyl)amino]butanoic Acid 2-[Boc(2-cyanoethyl)amino]butanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18330004
InChI: InChI=1S/C12H20N2O4/c1-5-9(10(15)16)14(8-6-7-13)11(17)18-12(2,3)4/h9H,5-6,8H2,1-4H3,(H,15,16)
SMILES:
Molecular Formula: C12H20N2O4
Molecular Weight: 256.30 g/mol

2-[Boc(2-cyanoethyl)amino]butanoic Acid

CAS No.:

Cat. No.: VC18330004

Molecular Formula: C12H20N2O4

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

2-[Boc(2-cyanoethyl)amino]butanoic Acid -

Specification

Molecular Formula C12H20N2O4
Molecular Weight 256.30 g/mol
IUPAC Name 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Standard InChI InChI=1S/C12H20N2O4/c1-5-9(10(15)16)14(8-6-7-13)11(17)18-12(2,3)4/h9H,5-6,8H2,1-4H3,(H,15,16)
Standard InChI Key LQPPIDLNWHFSST-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)O)N(CCC#N)C(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features three key functional groups:

  • Boc Group: A tert-butoxycarbonyl moiety (–OC(O)C(CH₃)₃) attached to the amino group, providing steric protection during synthetic reactions .

  • Cyanoethyl Group: A –CH₂CH₂CN substituent on the amino nitrogen, introducing polarity and potential reactivity for further functionalization.

  • Butanoic Acid Backbone: A four-carbon chain terminating in a carboxylic acid (–COOH), enabling conjugation with amines or alcohols.

This combination creates a bifunctional molecule suitable for sequential deprotection and modification.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₂₀N₂O₄
Molecular Weight256.30 g/mol
CAS NumberNot publicly disclosed
Density~1.2 g/cm³ (estimated)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)

The Boc group enhances solubility in organic solvents, while the carboxylic acid permits aqueous-phase reactions under basic conditions .

Applications in Pharmaceutical and Organic Synthesis

Peptide Synthesis

The Boc group serves as a temporary protecting group for amines, enabling sequential peptide elongation without side reactions . For example:

  • Segment Condensation: The carboxylic acid can activate as a mixed carbonic anhydride for coupling with free amines .

  • Selective Deprotection: The Boc group is removable under mild acidic conditions (e.g., TFA/DCM), leaving the cyanoethyl group intact for subsequent modifications .

Bioconjugation and Prodrug Design

  • Cyanogroup Utility: The –CN moiety can undergo reduction to –CH₂NH₂ or serve as a Michael acceptor for thiol-containing biomolecules.

  • Case Study: Conjugation with monoclonal antibodies via thiol-cyanethyl linkages enhances tumor-targeting drug delivery.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants for stereospecific drug candidates .

  • Green Chemistry: Replacing acrylonitrile with less toxic cyanoethylating agents in aqueous media.

  • Biological Activity Screening: Evaluating antimicrobial or anticancer properties of derivatives.

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